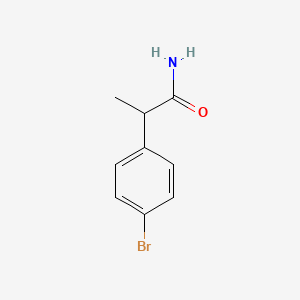

2-(4-Bromophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

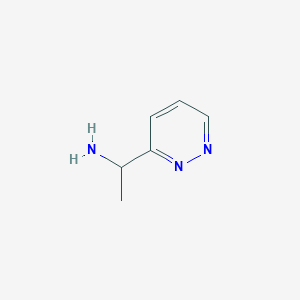

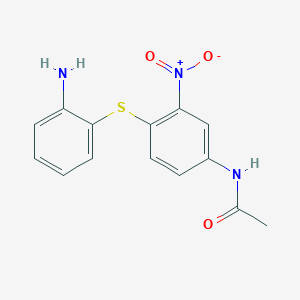

“2-(4-Bromophenyl)propanamide” is a chemical compound with the molecular formula C9H10BrNO . It is also known as "Propanamide, N-(4-bromophenyl)-2-bromo-" .

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)propanamide” were not found, general methods for the synthesis of similar compounds involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)propanamide” consists of a propanamide group attached to a bromophenyl group . The InChI code for this compound isInChI=1S/C9H9Br2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) . Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Bromophenyl)propanamide” is 228.09 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties were not found.Wissenschaftliche Forschungsanwendungen

Fluorescent ATRP Initiator : 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of 2-(4-Bromophenyl)propanamide, was synthesized and found to be an efficient fluorescent ATRP (Atom Transfer Radical Polymerization) initiator in the polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Chemical Reactivity and Product Formation : The reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases was studied, demonstrating two different deprotonation sites leading to the formation of either β-lactams or acrylanilides, both having significant biological activities (Pandolfi et al., 2019).

Crystal Structure Analysis : The crystal structure of a molecule closely related to 2-(4-Bromophenyl)propanamide, namely (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one, was studied to understand its molecular interactions (Suwunwong et al., 2009).

Photocleavage Reactions : A study on the photochemistry of monothioimides, including N-(4-bromophenyl)-N-[phenyl(thiocarbonyl)]-3-phenyl-propanamide, revealed insights into their photocleavage reactions, proposing a mechanism involving nucleophilic attack by the carbonyl O atom (Fu et al., 1998).

Molecular Properties of Paracetamol Analogues : The molecular properties, including intramolecular interactions and vibrational frequencies, of two paracetamol analogues, one of which is 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, were assessed using Density Functional Theory (DFT) (Viana et al., 2016).

Anticancer Potential : A study on a bromophenol derivative containing a 4-bromophenyl group, showed promising anticancer activities against human lung cancer cell lines (Guo et al., 2018).

Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to 2-(4-Bromophenyl)propanamide, were synthesized and tested for antibacterial and antomycotic activity (Baranovskyi et al., 2018).

Safety and Hazards

“2-(4-Bromophenyl)propanamide” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; wearing protective gloves, eye protection, and face protection; and if on skin, washing with plenty of soap and water .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRSIOSZQWOKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332939.png)

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)